1-Benzyl-3-(2,6-diethylphenyl)urea
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Overview
Description
1-Benzyl-3-(2,6-diethylphenyl)urea is an organic compound with the molecular formula C18H22N2O It is a member of the urea family, characterized by the presence of a benzyl group and a diethylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2,6-diethylphenyl)urea can be synthesized through the nucleophilic addition of benzylamine to 2,6-diethylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds efficiently at room temperature .
Industrial Production Methods: The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2,6-diethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The benzyl and diethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or diethylphenyl derivatives.
Scientific Research Applications
1-Benzyl-3-(2,6-diethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,6-diethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to altered cellular functions. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
- 1-Benzyl-3-(2,6-diisopropylphenyl)urea
- 1-Benzyl-3-(2,6-xylyl)urea
- 1-Benzyl-3-(2,6-dichlorophenyl)urea
Comparison: 1-Benzyl-3-(2,6-diethylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
133611-88-8 |
---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-3-(2,6-diethylphenyl)urea |
InChI |
InChI=1S/C18H22N2O/c1-3-15-11-8-12-16(4-2)17(15)20-18(21)19-13-14-9-6-5-7-10-14/h5-12H,3-4,13H2,1-2H3,(H2,19,20,21) |
InChI Key |
XUMMSLQHZKYAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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